2-Chloro-5-fluoro-N-isopropylnicotinamide

Description

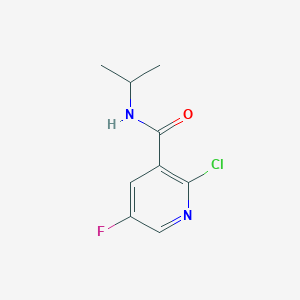

2-Chloro-5-fluoro-N-isopropylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with chlorine at position 2 and fluorine at position 3. The amide nitrogen is further functionalized with an isopropyl group. Nicotinamide derivatives are often explored for enzyme inhibition (e.g., ribonucleotide reductase, poly-ADP-ribose polymerase) due to their structural resemblance to NAD⁺/NADH cofactors .

Properties

IUPAC Name |

2-chloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c1-5(2)13-9(14)7-3-6(11)4-12-8(7)10/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYVRBGTTMFQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-N-isopropylnicotinamide typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and 5-fluoro-2-nitrobenzoic acid.

Amidation Reaction: The key step involves the amidation of 2-chloronicotinic acid with isopropylamine to form 2-chloro-N-isopropylnicotinamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Utilizing methods such as recrystallization or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-N-isopropylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C8H10ClFN2O

Molecular Weight : 196.63 g/mol

IUPAC Name : 2-chloro-5-fluoro-N-isopropylnicotinamide

The compound features a chloro group at the 2-position and a fluoro group at the 5-position of the aromatic ring, which significantly influences its reactivity and interaction with biological targets.

Medicinal Chemistry

CIFN has shown promise in medicinal chemistry, particularly in drug development. Its structural modifications allow it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : CIFN exhibits potential anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines with IC50 values in the nanomolar range, indicating strong efficacy against certain types of leukemia and solid tumors .

- Antibacterial Activity : CIFN and structurally similar compounds have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, related compounds have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with mechanisms involving membrane disruption and enzyme inhibition.

Enzyme Inhibition Studies

CIFN serves as a valuable tool in biochemical research for studying enzyme inhibition. The presence of chlorine and fluorine enhances its binding affinity to target enzymes, allowing researchers to explore its role in modulating enzymatic activity. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Synthesis of Pharmaceutical Intermediates

CIFN is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for further modifications that lead to the development of drugs targeting a wide range of diseases, including cancer and bacterial infections. The synthesis pathways often involve multi-step reactions that leverage CIFN's reactive functional groups .

In Vitro Anticancer Activity

A study evaluated CIFN's effects on several human tumor cell lines using the MTT assay. The results indicated that CIFN significantly inhibited cell growth across multiple cancer types, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 Mouse Leukemia | 0.5 |

| A549 Lung Carcinoma | 1.2 |

| MCF-7 Breast Cancer | 0.8 |

Antibacterial Testing

In another study employing the disc diffusion method, CIFN was tested against various bacterial strains. The results indicated substantial zones of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-isopropylnicotinamide involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Interacting with cellular receptors to trigger specific biological responses.

Pathway Modulation: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The positions and nature of substituents on the aromatic ring critically influence reactivity, solubility, and biological activity.

Key Observations :

- Chlorine and Fluorine Synergy : The 2-Cl/5-F substitution in the target compound balances electron-withdrawing effects (Cl) with metabolic stability (F) .

- Nitro vs.

- Trifluoromethyl Impact : The CF₃ group in enhances electronegativity and may improve binding to hydrophobic enzyme pockets compared to Cl/F.

Amide Nitrogen Functionalization

The N-linked substituent affects steric bulk, solubility, and pharmacokinetics.

Key Observations :

- Isopropyl vs.

- Benzyl Groups : Benzyl substituents (e.g., ) increase aromatic interactions but may reduce solubility.

Biological Activity

2-Chloro-5-fluoro-N-isopropylnicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the synthesis, biological evaluation, and therapeutic potentials of this compound, supported by case studies and relevant research findings.

The synthesis of this compound typically involves the introduction of chloro and fluoro groups onto a nicotinamide backbone. The chemical structure can be represented as follows:

This compound belongs to a class of derivatives that have shown promising biological activity against various cancer cell lines and other conditions.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range, suggesting strong anti-proliferative properties .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 (mouse leukemia) | <10 | Inhibition of thymidylate synthase |

| B16 (melanoma) | <20 | Alkylation leading to apoptosis |

The mechanism by which this compound exerts its effects appears to involve the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. The addition of thymidine has been shown to reverse the growth inhibition, indicating that the compound's action is closely tied to nucleotide metabolism .

Neurological Implications

Beyond its anticancer properties, there is emerging evidence suggesting that this compound may also have neurological applications. It has been explored as a negative allosteric modulator for metabotropic glutamate receptors, which play a crucial role in various CNS disorders . This suggests potential therapeutic roles in conditions such as anxiety and Parkinson's disease.

Case Study: Efficacy in Preclinical Models

A series of preclinical studies have assessed the efficacy of this compound in models simulating anxiety and pain. Results indicated a significant reduction in anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.